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Method Type & Key Chromatographic Validation Parameters &
Application Conditions Results

Source

| RP-HPLC (Bulk & Nanosuspension) [1] | Column: Kromasil C18 (250 x 4.6 mm, 5pum) Mobile Phase:
Acetate buffer (pH 4.5):ACN (10:90) Detection: 240 nm Retention Time: 7.7 min | Linearity: 5-25 pg/mL
(r2 = 0.9993) Accuracy: ~100% Recovery Precision (RSD): <2% | [1] | | Stability-Indicating HPLC
(Tablets) [2] | Column: YMC Pack C8 (150 x 4.6 mm, 5pm) Mobile Phase: Phosphate buffer (pH
3.5):MeOH (35:65) Detection: 240 nm | Linearity: 20-80 pg/mL (12 = 0.9992) Accuracy: 99.3-101.9%
Robustness: Established against small changes | [2] | | RP-HPLC (Tablets) [3] | Column: C18 (250 x 4.6
mm, 5Spm) Mobile Phase: MeOH:Water (90:10) Detection: 237 nm Retention Time: 6.48 min | Linearity:
5-80 pg/mL (r2 = 0.9999) Precision (RSD): <1.5% | [3] | | UPLC-MS/MS (Human Plasma) [4] | Column:
UPLC BEH C18 (50 x 2.1 mm, 1.7um) Detection: MS/MS | Linearity: 0.010-20.0 ng/mL Precision
(RSD): <5.8% Recovery: >94% | [4] |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a more detailed breakdown of two key

protocols.
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Protocol 1: RP-HPLC for Bulk and Nanosuspension Analysis [1]

This method was validated per ICH Q2(R1) guidelines and is suitable for drug content, content uniformity,

and dissolution samples.
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Instrumentation: Shimadzu HPLC system with a UV-Vis detector.
Chromatographic Conditions:

Column: Kromasil C18 (250 mm x 4.6 mm, 5 pum)

Mobile Phase: 20 mM Acetate Buffer (pH 4.5) and Acetonitrile in a ratio of 10:90, viv
Flow Rate: 1.0 mL/min

Detection Wavelength: 240 nm

Injection Volume: 20 uL

Column Temperature: Ambient

Sample Preparation:

Standard Solution: Accurately weigh 5 mg of Lercanidipine HCI reference standard into a 10
mL volumetric flask. Dissolve and make up to volume with methanol to obtain a 500 pg/mL
stock solution. Further dilute with the mobile phase to reach working concentrations.
Nanosuspension Sample: Take a 1 mL aliquot of nanosuspension and transfer to a 10 mL
volumetric flask. Make up to volume with methanol to extract the drug. Filter through a 0.45 um
membrane filter and dilute appropriately before injection.

Validation Highlights:

Specificity: The method was specific, with no interference from excipients or nanosuspension
stabilizers.

Linearity: Excellent linearity was proven over a range of 5-25 pg/mL.

Precision: The method was precise, with %RSD for repeatability and intermediate precision
within acceptable limits (<2%).

Accuracy: Confirmed through recovery studies at 50%, 100%, and 150% levels, with an
average recovery of 100%.

Protocol 2: Stability-Indicating HPLC for Tablets [2]

This method is validated for assay and content uniformity testing and can distinguish the drug from its

degradation products.

¢ Instrumentation: Waters HPLC system with a UV detector.
¢ Chromatographic Conditions:

o

Column: Chromasil YMC Pack C8 (150 mm x 4.6 mm, 5 pm)
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Mobile Phase: 0.02 M Ammonium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with
phosphoric acid) and Methanol in a ratio of 35:65, viv

Flow Rate: 1.0 mL/min

Detection Wavelength: 240 nm

Injection Volume: 20 pyL

Column Temperature: 30°C

e Sample Preparation:

[e]

o

Standard Solution: Prepare a 500 pg/mL stock solution in water:methanol (30:70). Dilute to 50
pg/mL with the same solvent.

Tablet Solution: Weigh and powder 20 tablets. Transfer an amount equivalent to 5 tablets to a
100 mL volumetric flask, add about 40 mL of water:methanol (30:70), and sonicate for 30
minutes. Dilute to volume, filter, and further dilute to 50 pg/mL.

e Forced Degradation (Stress Testing): The drug substance was stressed under various conditions:
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Acid Degradation: 1N HCI at 80°C for 1 hour.

Alkali Degradation: 0.1N NaOH at room temperature for 100 minutes.

Oxidative Degradation: 3% H202 at 80°C for 1 hour.

Thermal Degradation: Expose powder to 70°C for 72 hours.

Photolytic Degradation: Expose powder to sunlight for 72 hours.

The method effectively separated the drug peak from degradation peaks, confirming its
stability-indicating property.

The workflow below summarizes the key steps in developing and validating a stability-indicating HPLC

method based on these protocols.
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Start: Method Development

Proceed to Validation
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Validated Stability-

Indicating Method

Click to download full resolution via product page

Key Insights for Method Selection

e Column Chemistry is Crucial: Multiple methods successfully used C8 columns [5] [2], which can
be advantageous for reducing analysis time and improving peak shape for certain dihydropyridine
drugs compared to C18.

¢ Acidic Mobile Phase is Standard: All cited HPLC methods use an acidic mobile phase (pH ~3.5-
4.5), which is critical for suppressing silanol interactions and achieving symmetric peaks for basic
compounds like Lercanidipine [1] [5] [2].

e Method Scope Varies by Need: For routine quality control of formulations, the simpler UV or
HPLC methods are sufficient [3]. For stability studies, a stability-indicating method is mandatory [2].
For pharmacokinetic studies, the highly sensitive UPLC-MS/MS method is required [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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